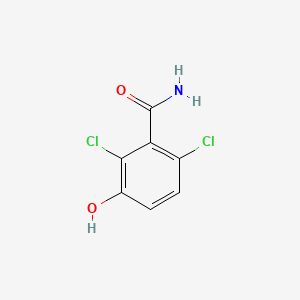

2,6-Dichloro-3-hydroxybenzamide

Description

2,6-Dichloro-3-hydroxybenzamide is a halogenated benzamide derivative characterized by chlorine atoms at the 2- and 6-positions of the benzene ring and a hydroxyl group at the 3-position. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the chlorine substituents. The compound’s reactivity and biological activity are influenced by the electron-withdrawing effects of chlorine and the hydrogen-bonding capacity of the hydroxyl group, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2,6-dichloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKGUMNEYMMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945494 | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22818-74-2 | |

| Record name | Benzamide, 2,6-dichloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-hydroxybenzamide typically involves the chlorination of 3-hydroxybenzamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction proceeds as follows:

Starting Material: 3-hydroxybenzamide

Chlorinating Agent: Thionyl chloride (SOCl2)

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 70-80°C.

Product: 2,6-Dichloro-3-hydroxybenzamide

Industrial Production Methods

Industrial production of 2,6-Dichloro-3-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-hydroxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the benzamide core.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Products include quinones or other oxidized derivatives.

Reduction: Products include dechlorinated or modified benzamide derivatives.

Scientific Research Applications

2,6-Dichloro-3-hydroxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-Aminobenzamides

2-Aminobenzamides, such as those studied in glycosylation engineering (), feature an amino group instead of a hydroxyl group at the 3-position. Key differences include:

- Solubility and Reactivity: The amino group imparts basicity, enabling salt formation and enhancing water solubility under acidic conditions. In contrast, the hydroxyl group in 2,6-dichloro-3-hydroxybenzamide contributes to acidity (pKa ~8–10), favoring solubility in alkaline media.

- Biological Activity: 2-Aminobenzamides are widely used as histone deacetylase (HDAC) inhibitors, where the amino group coordinates with zinc ions in enzyme active sites. The hydroxyl group in 2,6-dichloro-3-hydroxybenzamide may instead engage in hydrogen bonding, suggesting divergent therapeutic targets .

2,6-Dichloro-N,N-dimethylbenzamide (3h)

This dimethylated analog () replaces the hydroxyl group with a dimethylamide moiety:

- Lipophilicity: The N,N-dimethyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability but reducing aqueous solubility.

- Spectral Data : The absence of hydroxyl-related IR peaks (e.g., 3300–3500 cm⁻¹) and distinct NMR shifts for methyl groups (δ ~2.54 ppm for N-CH3) differentiate it from 2,6-dichloro-3-hydroxybenzamide.

- Applications : Dimethylation reduces hydrogen-bonding capacity, making this compound more suitable for hydrophobic environments in drug delivery systems .

6-Chloro-7-methyl-1,4,2-benzodithiazine Derivatives

A benzodithiazine derivative () shares chlorine and methyl substituents but incorporates a sulfur-containing heterocycle:

- Thermal Stability : The compound exhibits a high melting point (318–319°C), attributed to extensive hydrogen bonding (IR: 3395, 3310 cm⁻¹) and π-π stacking in the benzodithiazine core.

- Reactivity : The sulfonyl (SO₂) groups introduce strong electron-withdrawing effects, altering electrophilic substitution patterns compared to 2,6-dichloro-3-hydroxybenzamide.

- Spectral Comparison : ¹H-NMR signals for aromatic protons (δ 6.38–8.37 ppm) and hydroxyl groups (δ 10.10–10.24 ppm) highlight distinct electronic environments .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substituent Effects : Chlorine atoms enhance metabolic stability but may increase toxicity, while hydroxyl groups improve solubility at the expense of membrane permeability.

- Synthetic Challenges : Introducing multiple halogens requires careful control of reaction conditions to avoid overhalogenation, as seen in benzodithiazine synthesis ().

Biological Activity

2,6-Dichloro-3-hydroxybenzamide (CAS Number: 22818-74-2) is an organic compound with the molecular formula . It has garnered attention in various fields such as medicinal chemistry, agriculture, and environmental science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Weight: 206.026 g/mol

- Structure: Contains two chlorine atoms and a hydroxyl group on a benzene ring, which may influence its reactivity and interactions with biological targets.

The biological activity of 2,6-Dichloro-3-hydroxybenzamide is believed to stem from its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, while the chlorine atoms may participate in halogen bonding. These interactions can influence biochemical pathways and cellular functions.

Target Interactions:

- Fungicidal Activity: Similar compounds have been utilized as fungicides against oomycete diseases, suggesting that 2,6-Dichloro-3-hydroxybenzamide may exhibit similar properties.

- Biochemical Pathways: It may undergo transformation via the nitrile hydratase–amidase pathway in certain microorganisms, impacting its persistence and activity in the environment.

Biological Activity Overview

The compound has been studied for various biological activities:

-

Antimicrobial Activity:

- Exhibits potential against a range of bacterial species.

- Case studies indicate effectiveness in controlling specific pathogens in agricultural settings.

- Hepatotoxicity Studies:

- Renal Effects:

Summary of Biological Activities

Case Study Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.